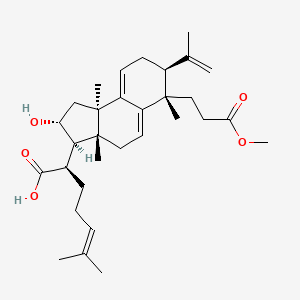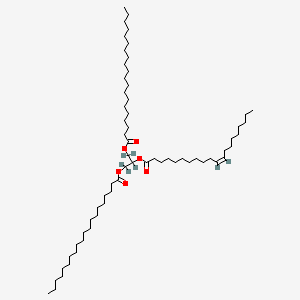
1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20:0-20:1-20:0 TG-d5, also known as 1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol-d5, is a deuterium-labeled triglyceride. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for mass spectrometry. The deuterium labeling allows for precise quantitation and analysis of lipid metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20:0-20:1-20:0 TG-d5 involves the esterification of glycerol with deuterium-labeled fatty acids. The process typically includes the following steps:
Preparation of Deuterium-Labeled Fatty Acids: Deuterium-labeled eicosanoic acid and eicosenoic acid are synthesized through hydrogen-deuterium exchange reactions.
Esterification: The deuterium-labeled fatty acids are esterified with glycerol under acidic or basic conditions. Common reagents include sulfuric acid or sodium hydroxide as catalysts.
Purification: The resulting triglyceride is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of 20:0-20:1-20:0 TG-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterium-Labeled Fatty Acids: Large-scale hydrogen-deuterium exchange reactions are performed to produce deuterium-labeled eicosanoic acid and eicosenoic acid.
Esterification in Industrial Reactors: The esterification reaction is carried out in industrial reactors with optimized conditions for maximum yield.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Types of Reactions:
Oxidation: 20:0-20:1-20:0 TG-d5 can undergo oxidation reactions, particularly at the unsaturated eicosenoic acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the triglyceride. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The ester bonds in 20:0-20:1-20:0 TG-d5 can undergo substitution reactions, particularly in the presence of nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of alcohols from the reduction of carbonyl groups.
Substitution: Formation of glycerol and fatty acid salts.
Applications De Recherche Scientifique
20:0-20:1-20:0 TG-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of triglycerides and other lipids.
Biology: Employed in studies of lipid metabolism and lipidomics to track the incorporation and turnover of triglycerides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lipid-based drugs.
Industry: Applied in quality control and standardization of lipid-based products, ensuring consistency and accuracy in product formulations.
Mécanisme D'action
The mechanism of action of 20:0-20:1-20:0 TG-d5 is primarily related to its role as a stable isotope-labeled internal standard. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled triglycerides, allowing for precise quantitation in mass spectrometry. This enables accurate measurement of lipid concentrations and metabolic fluxes in various biological and chemical systems.
Comparaison Avec Des Composés Similaires
200-201-200 TG: The non-deuterium-labeled version of the compound.
170-171-170 TG-d5: Another deuterium-labeled triglyceride with different fatty acid chains.
140-151-140 TG-d5: A deuterium-labeled triglyceride with shorter fatty acid chains.
Comparison:
Uniqueness: 20:0-20:1-20:0 TG-d5 is unique due to its specific fatty acid composition and deuterium labeling, making it highly suitable for studies requiring precise quantitation of long-chain triglycerides.
Applications: While similar compounds can be used as internal standards, the specific fatty acid composition of 20:0-20:1-20:0 TG-d5 makes it particularly valuable for studies involving long-chain fatty acids and their metabolic pathways.
Propriétés
Formule moléculaire |
C63H120O6 |
|---|---|
Poids moléculaire |
978.7 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C63H120O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,60H,4-26,28-29,31-59H2,1-3H3/b30-27-/i58D2,59D2,60D |
Clé InChI |
VNTAEBMTULPOLY-NHYOGKJZSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



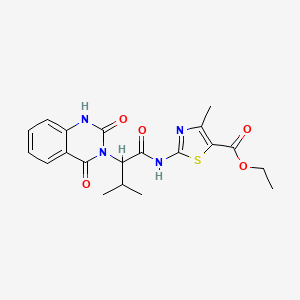
![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)
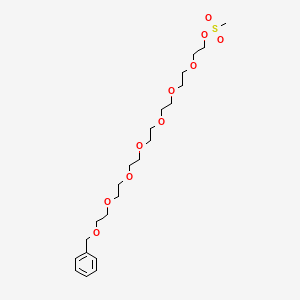
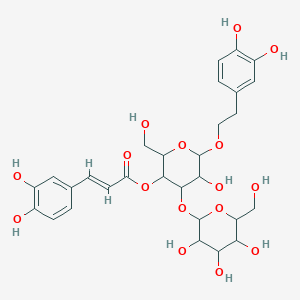
![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)


![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
